1-(Difluoromethyl)naphthalene-7-carboxylic acid
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Overview
Description
1-(Difluoromethyl)naphthalene-7-carboxylic acid is a fluorinated aromatic compound that has garnered significant interest in the field of organic chemistry. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-7-carboxylic acid typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by transition metals like nickel or palladium under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)naphthalene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products: The major products formed from these reactions include difluoromethylated naphthoquinones, alcohols, aldehydes, and various substituted naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)naphthalene-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Difluoromethoxy)naphthalene-7-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-(Difluoromethyl)benzoic acid
Comparison: 1-(Difluoromethyl)naphthalene-7-carboxylic acid stands out due to its unique naphthalene backbone combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the naphthalene ring also enhances its aromaticity and potential for various substitution reactions .
Properties
Molecular Formula |
C12H8F2O2 |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
8-(difluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)9-3-1-2-7-4-5-8(12(15)16)6-10(7)9/h1-6,11H,(H,15,16) |
InChI Key |
XQVCISXEGYCFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)F |
Origin of Product |
United States |
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